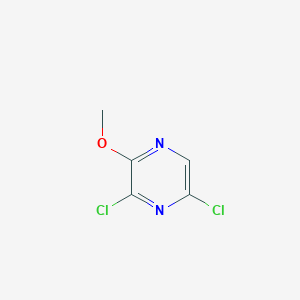

2,6-dichloro-3-Methoxypyrazine

描述

Structure

3D Structure

属性

IUPAC Name |

3,5-dichloro-2-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORBPWIOMXSHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2,6 Dichloro 3 Methoxypyrazine

De Novo Synthesis Pathways for the Pyrazine (B50134) Core

The de novo synthesis of the pyrazine ring is the fundamental first step towards producing 2,6-dichloro-3-methoxypyrazine. This typically involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation.

Cyclization Reactions for Pyrazine Ring Formation

The most classical and widely adopted method for constructing the pyrazine ring is the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane, which initially forms a dihydropyrazine (B8608421). sigmaaldrich.com This intermediate is then oxidized to the aromatic pyrazine. sigmaaldrich.com The choice of oxidizing agent is crucial for the success of this step, with reagents like copper(II) oxide and manganese oxide being commonly employed. sigmaaldrich.com For unsymmetrical pyrazines, this method can lead to a mixture of regioisomers, which necessitates careful selection of starting materials or subsequent separation steps. nih.gov

Another approach involves the self-condensation of α-amino ketones, which can efficiently produce symmetrical pyrazines. nih.gov However, for unsymmetrically substituted pyrazines like the precursor to the target molecule, using two different α-amino ketones would result in a mixture of products. nih.gov

More contemporary cyclization strategies have been developed to afford more complex pyrazine cores. For instance, the thermolysis of geminal diazides derived from N-allyl malonamides can lead to the formation of substituted hydroxypyrazines. nih.gov This method proceeds via an intramolecular 1,3-dipolar cycloaddition, followed by nitrogen extrusion and rearrangement. nih.gov

Strategies for Halogenation and Methoxylation at Specific Positions

Direct and regioselective introduction of substituents onto a pre-formed pyrazine ring is a significant challenge due to the electron-deficient nature of the heterocycle. nih.gov Therefore, the synthesis of this compound typically proceeds through the halogenation of a pyrazine precursor, followed by the introduction of the methoxy (B1213986) group.

The chlorination of the pyrazine ring can be a difficult reaction to control. Direct chlorination of pyrazine at room temperature can lead to decomposition. google.com However, vapor-phase chlorination at elevated temperatures (300-600 °C) in the presence of water vapor has been shown to produce monochloropyrazine in good yields. google.com For the synthesis of dichlorinated pyrazines, such as 2,6-dichloropyrazine (B21018), a common starting material is 2-hydroxypyrazine (B42338), which can be prepared through the ammoniation and cyclization of raw materials like methyl chloroacetate (B1199739) and glyoxal. google.com The 2-hydroxypyrazine is then converted to 2-chloropyrazine (B57796) using a chlorinating agent like phosphorus oxychloride. google.com Subsequent chlorination of 2-chloropyrazine can then yield 2,6-dichloropyrazine. google.com A patented industrial process describes the chlorination of 2-chloropyrazine with chlorine gas in dimethyl formamide (B127407) with a triethylamine (B128534) catalyst to produce 2,6-dichloropyrazine. google.com

The introduction of the methoxy group is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, which will be discussed in more detail in section 2.2.2.

Functional Group Interconversions and Derivatization from Precursors

The synthesis of this compound heavily relies on the strategic functionalization of a pre-existing pyrazine or a dichloropyrazine precursor.

Regioselective Chlorination and Methoxylation Techniques

Achieving the desired 2,6-dichloro-3-methoxy substitution pattern requires a high degree of regiocontrol. The synthesis of the key intermediate, 2,6-dichloropyrazine, is a critical step. An industrial method involves the chlorination of 2-chloropyrazine using chlorine in dimethylformamide (DMF) with a triethylamine catalyst. google.com Another patented method describes the chlorination of monochloropyrazine in a solution of 2,6-dichloropyrazine itself to minimize the formation of by-products. nih.govmdpi.com

The subsequent methoxylation of 2,6-dichloropyrazine is a regioselective process. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring and the two chlorine atoms deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The positions ortho and para to the nitrogen atoms are the most activated sites for nucleophilic attack. In 2,6-dichloropyrazine, the C-3 and C-5 positions are equivalent and are adjacent to a nitrogen and a chlorine atom, making them susceptible to nucleophilic attack. The introduction of a single methoxy group would likely occur at one of these positions.

A study on the synthesis of 2-chloro-3-methoxypyrazine (B1589331) from 2,3-dichloropyrazine (B116531) demonstrates the principle of regioselective methoxylation. In this case, one of the chlorine atoms is replaced by a methoxy group by refluxing with sodium methoxide (B1231860) in methanol (B129727). nii.ac.jp This suggests that a similar reaction with 2,6-dichloropyrazine would likely yield 2-chloro-6-methoxypyrazine, as the two chlorine atoms are in equivalent positions relative to the nitrogen atoms. To obtain the 3-methoxy derivative, one might need to start with a different precursor or utilize directing group strategies.

However, a more plausible route to this compound involves starting with a precursor where the oxygen functionality is already in place, such as 2,6-dichloro-3-hydroxypyrazine, which can then be methylated. The synthesis of this precursor would require a specific de novo strategy to place the hydroxyl group at the 3-position and the chloro groups at the 2- and 6-positions.

Introduction of the Methoxy Group via Nucleophilic Aromatic Substitution

The introduction of the methoxy group onto the dichlorinated pyrazine ring is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a nucleophile, in this case, the methoxide ion (CH₃O⁻), attacks the electron-deficient pyrazine ring, leading to the displacement of a leaving group, which is one of the chlorine atoms.

The reaction is typically carried out by treating the chlorinated pyrazine with a source of methoxide, such as sodium methoxide, in an appropriate solvent. As demonstrated in the synthesis of 2-chloro-3-methoxypyrazine from 2,3-dichloropyrazine, refluxing in anhydrous methanol with sodium is an effective method. nii.ac.jp

Table 1: Conditions for Nucleophilic Aromatic Substitution on Chlorinated Pyrazines

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

| 2,3-Dichloropyrazine | Sodium | Anhydrous Methanol | Reflux, 5-10 hours | 2-Chloro-3-methoxypyrazine | nii.ac.jp |

| 2,6-Dichloropyrazine | Sodium Methylate | - | - | 2,6-diamino-3,5-dinitropyrazine-1-oxide (after further steps) | researchgate.net |

| 2-Chloropyrazine | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | - | 3,3'-Dichloro-2,2'-bipyrazine | researchgate.netacsgcipr.org |

The reactivity of the chlorinated pyrazine towards nucleophilic attack is enhanced by the presence of the electron-withdrawing nitrogen atoms in the ring. The choice of solvent can also play a significant role in the reaction rate and yield.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key areas for greening the synthesis is the choice of solvent. Traditional SNAr reactions often employ polar aprotic solvents like DMF or DMSO, which have environmental and health concerns. rsc.org Research has shown that greener alternatives can be effective. For instance, polyethylene (B3416737) glycol (PEG-400) has been used as a recyclable and non-toxic solvent for nucleophilic aromatic substitution on nitrogen-containing heterocycles, leading to excellent yields in short reaction times. nih.gov Water, the most environmentally benign solvent, can also be used for SNAr reactions with the aid of additives like hydroxypropyl methylcellulose (B11928114) (HPMC), which can facilitate the reaction between various nucleophiles and electrophiles under mild conditions. tandfonline.com

Microwave-assisted synthesis is another powerful green chemistry tool that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced by-product formation. nih.govnii.ac.jp This technique relies on the efficient heat transfer through dielectric heating and has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds. nih.govnii.ac.jp The application of microwave irradiation to the nucleophilic aromatic substitution step in the synthesis of this compound could potentially reduce reaction times from hours to minutes and decrease energy consumption. nii.ac.jp

Table 2: Green Chemistry Approaches for Heterocyclic Synthesis

| Green Chemistry Principle | Technique/Reagent | Application | Potential Benefit | Reference |

| Use of Safer Solvents | Polyethylene Glycol (PEG-400) | Nucleophilic aromatic substitution | Recyclable, non-toxic solvent, faster reactions | nih.gov |

| Use of Safer Solvents | Water with HPMC | Nucleophilic aromatic substitution | Environmentally benign, mild conditions | tandfonline.com |

| Energy Efficiency | Microwave-assisted synthesis | Synthesis of heterocyclic compounds | Reduced reaction times, higher yields, less by-products | nih.govnii.ac.jp |

| Waste Prevention | One-pot synthesis | Multi-step synthesis of pyrazines | Reduced waste, improved efficiency |

Scale-Up Considerations and Process Chemistry for this compound Production

The industrial-scale production of this compound would present several challenges common to the manufacturing of fine chemicals, particularly halogenated heterocyclic compounds. The process chemistry would need to be optimized for safety, efficiency, and cost-effectiveness.

Process Optimization and Control:

For a reaction involving sodium methoxide, strict moisture control is paramount, as the reagent is highly reactive with water. The reaction temperature would need to be precisely controlled to manage the exothermic nature of the nucleophilic substitution and to prevent side reactions, such as the formation of dimethoxy- or trimethoxy-pyrazines. Solvent choice would also be critical, with anhydrous polar aprotic solvents like THF or DMF being likely candidates.

In a chlorination route, the handling of gaseous chlorine would necessitate specialized equipment and safety protocols. The reaction would likely be carried out in a solvent that is inert to chlorination, and the reaction progress would be monitored by techniques such as gas chromatography (GC) to ensure the desired degree of chlorination is achieved. A patent for the synthesis of 2,6-dichloropyrazine from monochloropyrazine highlights the use of the product itself as the reaction solvent to minimize by-product formation, a strategy that could be applicable here. google.com

Downstream Processing:

Purification of the final product would be a significant step in the process. This would likely involve quenching the reaction, followed by extraction of the product into an organic solvent. Subsequent purification could be achieved through distillation, crystallization, or column chromatography. The choice of method would depend on the physical properties of this compound and the impurity profile. For example, the purification of related compounds has been achieved by filtration and washing with water, followed by drying. prepchem.com

Waste Management and Environmental Considerations:

The production process would generate waste streams containing residual solvents, unreacted reagents, and by-products. Chlorinated organic waste requires specialized disposal procedures to mitigate environmental impact. The development of a green and sustainable process would involve exploring options for solvent recycling and minimizing the use of hazardous reagents.

The table below outlines key considerations for the scale-up of the potential synthetic routes:

| Synthetic Route | Key Process Parameters | Potential Challenges | Downstream Processing |

| Methoxylation of Trichloropyrazine | Anhydrous conditions, temperature control, stoichiometry of sodium methoxide | Formation of isomers and over-methoxylated by-products, handling of reactive sodium methoxide | Quenching, extraction, distillation/crystallization |

| Chlorination of Methoxypyrazine | Control of chlorine gas flow, reaction temperature, UV light (if photochemical) | Over-chlorination, formation of isomers, handling of corrosive and toxic chlorine gas | Neutralization, extraction, purification by chromatography or distillation |

Ultimately, the successful scale-up of this compound production would require detailed process development and optimization studies to ensure a safe, reliable, and economically viable manufacturing process.

Chemical Reactivity and Transformation Mechanisms of 2,6 Dichloro 3 Methoxypyrazine

Nucleophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for 2,6-dichloro-3-methoxypyrazine. libretexts.org The electron-poor nature of the pyrazine ring, amplified by the inductive electron-withdrawing effects of the two chlorine atoms, creates a favorable environment for attack by nucleophiles. libretexts.org

The chlorine atoms at the C2 and C6 positions are effective leaving groups and are readily displaced by a range of nucleophiles. libretexts.orgnih.gov The high reactivity of these chlorine atoms is a key feature of the molecule's chemistry. rsc.org The general order of leaving group ability in SNAr reactions is often F > Cl ≈ Br > I, which is considered evidence for a rate-determining nucleophilic addition step. nih.gov

Studies have demonstrated the selective and sequential substitution of these chlorine atoms. For instance, reacting this compound with nucleophiles like amines can lead to the formation of monosubstituted or disubstituted products, depending on the reaction conditions. The regioselectivity of these substitutions can often be controlled by factors such as temperature and the nature of the nucleophile.

| Nucleophile | Reagents/Conditions | Product |

| Amines (e.g., morpholine, piperidine) | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | 2-Amino-6-chloro-3-methoxypyrazine |

| Alkoxides (e.g., sodium methoxide) | Alcohol (e.g., Methanol), Heat | 2-Alkoxy-6-chloro-3-methoxypyrazine |

| Thiols | Base, Solvent | 2-Thioether-6-chloro-3-methoxypyrazine |

This table represents typical reaction outcomes and conditions. Actual results may vary based on specific substrates and experimental parameters.

The methoxy (B1213986) group located at the C3 position is generally less prone to nucleophilic aromatic substitution compared to the chlorine atoms. This is attributed to the fact that the methoxide (B1231860) ion is a less effective leaving group than the chloride ion. However, under more strenuous conditions, such as elevated temperatures and the use of strong nucleophiles, the methoxy group can also undergo displacement. Its primary role is often as an electronic directing group, influencing the reactivity of the other positions on the pyrazine ring.

Electrophilic Aromatic Substitution Limitations and Alternative Strategies

The electron-deficient character of the pyrazine ring, which is further intensified by the two nitrogen atoms and the two chlorine substituents, imposes significant limitations on classical electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Common electrophilic substitutions like nitration, halogenation, and Friedel-Crafts reactions are generally difficult to achieve on this molecule because the aromatic ring is highly deactivated towards electrophilic attack. wikipedia.orglibretexts.orgyoutube.com

To circumvent these limitations, chemists have developed alternative strategies. One common approach is the use of organometallic reagents. For example, lithiation of the pyrazine ring followed by the addition of an electrophile can introduce substituents at specific positions. However, the presence of multiple reactive sites on this compound can present challenges in achieving the desired regioselectivity.

Metal-Catalyzed Cross-Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions have become indispensable tools for modifying heteroaromatic compounds like this compound. dntb.gov.uathieme-connect.de These reactions provide a versatile and efficient way to form new carbon-carbon and carbon-heteroatom bonds. nih.gov

The chlorine atoms at the C2 and C6 positions of this compound serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions. dntb.gov.ua

Suzuki-Miyaura Coupling : This reaction involves the coupling of the chloropyrazine with a boronic acid or its ester in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netbeilstein-journals.org It allows for the introduction of a diverse array of aryl, heteroaryl, and alkyl groups. libretexts.org

Stille Coupling : In a Stille coupling, an organotin compound is coupled with the chloropyrazine using a palladium catalyst. researchgate.net This reaction is also highly effective for forming C-C bonds.

Heck Coupling : The Heck reaction couples the chloropyrazine with an alkene in the presence of a palladium catalyst and a base to create a substituted alkene. researchgate.net

Sonogashira Coupling : This reaction facilitates the formation of a carbon-carbon bond between the chloropyrazine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org

| Coupling Reaction | Key Reagents | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester, Pd catalyst, Base | C-C (Aryl, Alkenyl) |

| Stille | Organostannane, Pd catalyst | C-C (Aryl, Alkenyl, Alkyl) |

| Heck | Alkene, Pd catalyst, Base | C-C (Alkenyl) |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | C-C (Alkynyl) |

This table provides a general overview of the coupling reactions. Specific catalysts, ligands, and reaction conditions can be optimized for desired outcomes.

While cross-coupling at the chloro positions is well-established, recent advancements in C-H activation present an opportunity for the direct functionalization of the C-H bond on the pyrazine ring. researchgate.netacs.orgrsc.org In this compound, the available C-H bond is at the C5 position.

Direct C-H activation would be a highly atom-economical approach to introduce new substituents. rsc.org This is typically achieved with transition metal catalysts that can selectively cleave the C-H bond and facilitate the formation of a new bond. While specific examples for this compound are not as prevalent in the literature as cross-coupling reactions, the principles of C-H activation on electron-deficient heterocycles suggest its feasibility.

Reductions and Oxidations of the Pyrazine Core and Substituents

The transformation of this compound through reduction and oxidation reactions targets both the pyrazine ring and its substituents, offering pathways to diverse molecular architectures.

Reductions:

The reduction of the pyrazine ring typically requires forcing conditions due to its aromatic stability. Catalytic hydrogenation is a common method for the reduction of aromatic systems. libretexts.org For pyrazine derivatives, this process can lead to the corresponding piperazines. For instance, the catalytic hydrogenation of 2,5-dialkylpyrazines in the presence of platinum oxide has been shown to yield mainly trans-piperazines. clockss.org The reaction proceeds under high pressure and involves the saturation of the aromatic ring. clockss.orgyoutube.com It is presumed that the pyrazine ring is first hydrogenated to a dihydropyrazine (B8608421) intermediate before being further reduced to the fully saturated piperazine (B1678402). clockss.org

Applying this to this compound, catalytic hydrogenation would be expected to reduce the pyrazine core to a piperazine ring. This reaction is typically performed using catalysts like platinum, palladium, or nickel at elevated temperatures and pressures. libretexts.orgyoutube.com

Additionally, the chloro substituents can be targeted for reduction. Reductive dehalogenation can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) in the presence of a base, or using metal-acid systems.

Interactive Data Table: Potential Reduction Reactions

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Ring Reduction | H₂, Platinum Oxide, High Pressure | 2,6-dichloro-3-methoxypiperazine |

Oxidations:

The oxidation of the pyrazine ring can lead to the formation of N-oxides. The nitrogen atoms in the pyrazine ring are susceptible to oxidation by peroxy acids. For related compounds like 2,6-dichloropyrazine (B21018), oxidation has been achieved using hydrogen peroxide with a catalyst, yielding the corresponding N-oxide. nih.gov This suggests that this compound could be selectively oxidized at one or both nitrogen atoms to form the corresponding mono- or di-N-oxide. The position of N-oxidation would be influenced by the electronic effects of the methoxy and chloro substituents.

The methoxy group itself can be susceptible to oxidative cleavage under certain conditions, although this typically requires harsh reagents that might also affect the pyrazine core and its chloro-substituents.

Chemo- and Regioselectivity in Complex Reaction Pathways

The presence of multiple reactive sites—two distinct chlorine atoms and three available carbon positions on the pyrazine ring—makes chemo- and regioselectivity critical considerations in the functionalization of this compound.

Nucleophilic Aromatic Substitution (SNAr):

The pyrazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups like halogens. nih.govyoutube.com In this compound, both chlorine atoms can be displaced by nucleophiles. The regioselectivity of the substitution depends on the nucleophile and reaction conditions. Generally, the chlorine atom at the C6 position is more activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the adjacent nitrogen atom and the para-nitrogen atom. The methoxy group at C3 is an electron-donating group, which may slightly deactivate the adjacent C2-chloro position compared to the C6 position.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they exhibit high degrees of chemo- and regioselectivity with polyhalogenated heterocycles. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the halo-pyrazine with a boronic acid or ester. libretexts.org For dihalopyrazines, the reactivity of the halogens typically follows the order I > Br > Cl. libretexts.org In the case of this compound, it is possible to achieve monosubstitution by carefully controlling the stoichiometry of the reagents. The first coupling is expected to occur preferentially at the more reactive chlorine position, which is generally the C6 position. A second coupling can then be performed with a different boronic acid to introduce a second distinct group. Studies on dihalopurines have shown that the C6 position is more reactive in Suzuki couplings than the C2 position. researchgate.net

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org The principles of chemo- and regioselectivity are similar to the Suzuki coupling. For polyhalogenated pyridines, such as 3,5-dibromo-2,6-dichloropyridine, Sonogashira coupling proceeds with high chemoselectivity, reacting at the more reactive bromo-positions before the chloro-positions. nih.gov This allows for the sequential and regioselective introduction of different alkynyl groups.

Stille Coupling: This involves coupling with an organostannane reagent. The existence of precursors like 2,6-dichloro-3-(tributylstannyl)pyrazine (B1350395) suggests that regioselective stannylation at the C3 position is feasible, which can then be used in Stille coupling reactions to introduce various groups at this position. uni.lu

Interactive Data Table: Regioselectivity in Cross-Coupling Reactions

| Reaction Type | Reagent | Expected Major Monosubstitution Product | Rationale |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | 6-Aryl-2-chloro-3-methoxypyrazine | C6 position is generally more electronically activated in dihalopyrazines. |

| Sonogashira | Terminal Alkyne | 6-Alkynyl-2-chloro-3-methoxypyrazine | Similar electronic activation at C6 compared to C2. |

The careful selection of reaction conditions, catalysts, and the stoichiometry of reagents allows for the selective functionalization of this compound, enabling the synthesis of a wide array of complex and highly substituted pyrazine derivatives.

Biological Activities and Pharmacological Relevance of 2,6 Dichloro 3 Methoxypyrazine Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency and selectivity for specific biological targets. For pyrazine (B50134) derivatives, SAR studies have revealed key structural features that govern their biological activities.

The substitution pattern on the pyrazine ring significantly influences the compound's interaction with its target. For instance, in a series of pyrido[2,3-d]pyrimidin-7-one derivatives, substitutions at the 3- and 4-positions of a phenylamino (B1219803) moiety led to improved potency and selectivity as Abl kinase inhibitors. researchgate.net Similarly, for imidazo[1,2-a]pyrazine (B1224502) derivatives acting as inhibitors of the bacterial VirB11 ATPase, the nature and position of aryl substituents on the imidazopyrazine core were critical for their inhibitory activity. nih.gov

The introduction of different functional groups can drastically alter the biological profile of a pyrazine derivative. For example, the replacement of a 4-trifluoromethyl group with a 4-trifluoromethoxy substituent in a series of 6-chloro-2-arylvinylquinolines resulted in a slight decrease in antiplasmodial activity. nih.gov In another study on pyridine-3-carbonitrile (B1148548) derivatives, the introduction of a methoxy (B1213986) group at the 2-position of a phenyl ring increased the compound's activity. mdpi.com These examples highlight the sensitivity of biological activity to even minor structural modifications.

Table 1: SAR Highlights of Pyrazine Derivatives

| Scaffold | Substitution Position | Effect on Activity | Biological Target | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidin-7-one | 3- and 4-positions of phenylamino | Improved potency and selectivity | Abl kinase | researchgate.net |

| Imidazo[1,2-a]pyrazine | Aryl substituents | Critical for inhibitory activity | VirB11 ATPase | nih.gov |

| 6-Chloro-2-arylvinylquinoline | 4-trifluoromethoxy vs. 4-trifluoromethyl | Slight decrease in activity | Plasmodium falciparum | nih.gov |

Exploration of Receptor Binding and Enzyme Inhibition Mechanisms

The pharmacological effects of 2,6-dichloro-3-methoxypyrazine derivatives are often mediated through their interaction with specific receptors or the inhibition of key enzymes. The pyrazine ring and its substituents play a vital role in these interactions.

Derivatives of pyrazine have been shown to bind to a variety of receptors. For example, 2-isobutyl-3-methoxypyrazine (B1223183) has been found to bind to a specific olfactory receptor in cow olfactory mucosa, an interaction that is competitively inhibited by other bell-pepper odorants. nih.gov In the context of cancer therapy, pyrazine-based compounds have been developed as inhibitors of receptor tyrosine kinases, such as the fibroblast growth factor receptor (FGFR) family. nih.gov NVP-BGJ398, a potent and selective inhibitor of the FGFR family, features a 2,6-dichloro-3,5-dimethoxy-phenyl group, highlighting the importance of the substitution pattern for receptor binding. nih.gov

Enzyme inhibition is another key mechanism through which pyrazine derivatives exert their biological effects. nih.gov They can act as either reversible or irreversible inhibitors. libretexts.org Reversible inhibitors, which can be competitive or noncompetitive, dissociate from the enzyme, while irreversible inhibitors form strong, often covalent, bonds. libretexts.org For instance, pyrazine-based compounds have been designed as inhibitors of mycobacterial methionine aminopeptidase (B13392206) 1 (MtMetAP1), a potential target for new antitubercular drugs. nih.gov The inhibition of this enzyme was found to be dependent on the metal cofactor present. nih.gov Furthermore, pyrazine derivatives have been investigated as inhibitors of SHP2, a protein tyrosine phosphatase involved in cancer cell signaling. mdpi.com The mechanism of inhibition can be complex, sometimes involving slow, tight-binding interactions where an initial loose binding is followed by a conformational change in the enzyme leading to tighter binding. nih.govbiomolther.org

Insights into Cellular Pathways Modulated by this compound Scaffolds

A significant pathway often affected by pyrazine derivatives is the Gαq/11 signaling pathway. Activating mutations in the GNAQ and GNA11 genes, which encode the Gαq and Gα11 proteins, are common in uveal melanoma. researchgate.net Imidazo[1,2-a]pyrazine derivatives have been developed as Gαq/11 inhibitors, suppressing downstream effectors like YAP and ERK and thereby inhibiting tumor growth. researchgate.net

Another critical pathway targeted by pyrazine-based compounds is the HGF/c-Met signaling pathway, which is often dysregulated in cancer. nih.gov Novel nih.govacs.orgtandfonline.comtriazolo[4,3-a] pyrazine derivatives have been designed as dual inhibitors of c-Met and VEGFR-2, key players in tumor growth, invasion, and angiogenesis. nih.gov These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov

Furthermore, some pyrazine derivatives have been found to interfere with inflammatory signaling pathways. For example, a paeonol (B1678282) derivative containing a pyrazine structure demonstrated anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) overproduction in macrophages. nih.gov

Preclinical Mechanistic Investigations of Biological Effects

Preclinical studies are essential to understand the in vivo effects and mechanisms of action of potential drug candidates. While specific preclinical data for this compound itself is limited in the provided search results, studies on related pyrazine derivatives offer valuable insights.

For example, a preclinical study of NVP-BGJ398, a pyrimidine (B1678525) derivative with a 2,6-dichloro-3,5-dimethoxy-phenyl substituent, demonstrated significant antitumor activity in a bladder cancer xenograft model overexpressing wild-type FGFR3. nih.gov This provides evidence for the potential therapeutic use of such compounds as anticancer agents.

In another preclinical investigation, MGL-3196, a pyridazinone derivative, was shown to be a highly selective thyroid hormone receptor β (THR-β) agonist. nih.gov It was efficacious in a preclinical model of dyslipidemia at doses that did not negatively impact the central thyroid axis, and it exhibited an excellent safety profile in a rat heart model. nih.gov

Mechanistic investigations often involve techniques like Western blotting to analyze the expression of key proteins in signaling pathways. For instance, the effect of Gαq/11 inhibitors on the phosphorylation of ERK and dephosphorylation of YAP was confirmed using this method. researchgate.net

Antimicrobial and Antifungal Activity Mechanisms

Pyrazine derivatives have shown promise as antimicrobial and antifungal agents. tandfonline.commdpi.com Their mechanisms of action in this context are varied and can involve targeting specific microbial enzymes or disrupting cellular processes.

Some pyrazine derivatives function as inhibitors of essential bacterial enzymes. For example, imidazo[1,2-a]pyrazines have been developed as inhibitors of the bacterial type IV secretion system, a key virulence factor in many pathogenic bacteria. nih.gov Other pyrazine-based compounds have been designed to inhibit mycobacterial methionine aminopeptidase 1, a crucial enzyme for the survival of Mycobacterium tuberculosis. nih.gov

In the realm of antifungal activity, 3,5-dichloropyrazin-2(1H)-one derivatives have demonstrated fungicidal activity against Candida albicans. nih.gov These compounds were found to induce the accumulation of reactive oxygen species (ROS) in the fungal cells. nih.gov A genome-wide screen in Saccharomyces cerevisiae suggested that genes involved in vacuolar functionality and DNA-related functions play a role in the cellular mechanisms underlying their fungicidal activity. nih.gov The antifungal activity of phenothiazine-based compounds, which can be considered structurally related to some pyrazine derivatives, has been shown to be broad-spectrum, affecting a wide range of medically important fungi. nih.govresearchgate.net

Interactions with Biological Macromolecules (e.g., proteins, DNA)

The biological effects of this compound and its derivatives are fundamentally driven by their interactions with biological macromolecules, primarily proteins and, in some cases, DNA.

The pyrazine ring itself is a readily interacting moiety. nih.govacs.orgresearchgate.net The most frequent interaction observed for pyrazine-based ligands in protein-ligand crystal structures is a hydrogen bond to one of the pyrazine nitrogen atoms, which acts as a hydrogen bond acceptor. nih.govacs.orgresearchgate.net Weak hydrogen bonds involving pyrazine hydrogens as donors, as well as π-interactions, are also common. nih.govacs.orgresearchgate.net In chloropyrazines, halogen bonds can also contribute to binding. nih.govacs.orgresearchgate.net

The binding of pyrazine derivatives to proteins can be a complex interplay of these different interactions. For example, molecular docking studies of a pyrazine-containing HDAC3 inhibitor revealed three π-π stacking interactions with phenylalanine and histidine residues, which reinforced the inhibitor's interaction with the enzyme. researchgate.net The thermodynamics of binding for two pyrazine-derived ligands to the major urinary protein (MUP-I) indicated that binding was driven by favorable enthalpic contributions, primarily from the desolvation of the protein's binding pocket. nih.gov

While direct interaction with DNA is less commonly reported for this specific class of compounds compared to protein interactions, some pyrazine derivatives have been shown to interact with DNA. nih.gov For example, the fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives was linked to genes involved in DNA-related functions. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-isobutyl-3-methoxypyrazine |

| 3,5-dichloropyrazin-2(1H)-one |

| MGL-3196 |

| NVP-BGJ398 |

Applications Beyond Medicinal Chemistry for 2,6 Dichloro 3 Methoxypyrazine

Role in Flavor and Fragrance Chemistry

The pyrazine (B50134) family is renowned for its potent and diverse aroma profiles, with many of its members being key components in the scents and tastes of numerous foods and beverages. However, the specific contribution of 2,6-dichloro-3-methoxypyrazine to this field appears to be limited, with closely related compounds taking center stage.

Methoxypyrazines are a class of aromatic compounds that are well-known for their powerful and often "green" or "earthy" aromas. For instance, 2-isobutyl-3-methoxypyrazine (B1223183) is a key aroma compound in bell peppers, coffee, and some wines, contributing a characteristic bell pepper or earthy scent. aroxa.comwikipedia.orgthegoodscentscompany.com Similarly, 2-sec-butyl-3-methoxypyrazine (B29486) is recognized for its green and vegetable-like odor and flavor. thegoodscentscompany.com

Interactive Table: Aroma Profiles of Related Methoxypyrazines

| Compound | Aroma Description | Found In |

|---|---|---|

| 2-Isobutyl-3-methoxypyrazine | Earthy, green pepper, nutty, peas, galbanum | Bell peppers, coffee, parsnip, green beans, spinach, wine aroxa.comwikipedia.orgthegoodscentscompany.com |

| 2-sec-Butyl-3-methoxypyrazine | Green, vegetable-like | - thegoodscentscompany.com |

While these examples highlight the significance of the methoxypyrazine scaffold in generating desirable aromas, there is no readily available information to suggest that this compound itself is used as a flavor or fragrance ingredient. The presence of chloro-substituents on the pyrazine ring likely alters the molecule's sensory properties, potentially rendering it unsuitable for such applications. In fact, for the related compound 2,6-dichloropyrazine (B21018), it is explicitly stated to be "not for fragrance use" and "not for flavor use". thegoodscentscompany.com

The potential of this compound as a precursor for synthesizing other flavor compounds has not been documented in publicly available research. The synthesis of commercially important flavor-active pyrazines typically involves the condensation of α-dicarbonyl compounds with α-diamines or the Maillard reaction. dur.ac.ukresearchgate.net The synthetic routes for compounds like 2-isobutyl-3-methoxypyrazine often start from different precursors. dur.ac.uk

Use as a Building Block in Material Science

The reactivity of the pyrazine ring, particularly when substituted with leaving groups like chlorine, makes it an attractive scaffold for the synthesis of more complex molecules with potential applications in material science.

There is no direct evidence of this compound being utilized in polymer chemistry. However, the presence of two reactive chlorine atoms suggests its potential as a monomer or cross-linking agent. Dichloro-substituted heterocyclic compounds, such as 2,4-dichloro-1,3,5-triazine, are known to undergo polycondensation reactions with various nucleophiles to form polymers with specific properties. This suggests that this compound could, in principle, be explored for the synthesis of novel polymers.

Pyrazine and its derivatives are well-established ligands in coordination chemistry, capable of forming complexes with a wide range of metal ions. nih.gov The nitrogen atoms in the pyrazine ring act as coordination sites, and the substituents on the ring can modulate the electronic properties and steric hindrance of the resulting complexes. These complexes have applications in areas such as catalysis, molecular magnetism, and sensing. While specific studies on this compound as a ligand are not available, the general ability of pyrazines to coordinate with metals suggests that it could serve as a building block for new ligand systems. The electron-withdrawing nature of the chlorine atoms and the electron-donating methoxy (B1213986) group would influence the coordination properties of the pyrazine ring.

Agrochemical Applications and Action Mechanisms

While direct agrochemical applications of this compound are not reported, a closely related compound, 2,6-dichloropyrazine, serves as a crucial intermediate in the synthesis of a significant agrochemical.

This highlights the importance of the dichloropyrazine core in the development of agrochemicals. 2,6-Dichloropyrazine is a key starting material for the production of Sulfaclozine (B1681779), a sulfonamide used as a coccidiostat in poultry farming to prevent and treat coccidiosis. zcpc.net The synthesis involves the reaction of 2,6-dichloropyrazine with a sulfonamide moiety. This indicates that the 2,6-dichloropyrazine scaffold is a valuable synthon in the agrochemical industry.

Herbicide Development

The development of novel herbicides is critical for modern agriculture. Although the broader class of pyrazine-containing molecules has been investigated for herbicidal properties, specific research detailing the direct application or development of this compound as a herbicide is not extensively available in public scientific literature. The pyrazine ring is considered a bioisostere of naturally occurring compounds like pyrimidine (B1678525) nucleic bases, which can be a foundation for biological activity. However, dedicated studies to evaluate and optimize this compound for weed control are not prominently documented.

Table 1: Research Findings on Herbicidal Activity of this compound

| Research Focus | Finding |

|---|---|

| Specific Herbicidal Screening | No publicly available data on the specific herbicidal activity of this compound. |

Fungicide Development

Similar to its herbicidal potential, the role of this compound in fungicide development remains an area with limited specific research. While pyrazine derivatives have been synthesized and screened for fungicidal activity, and some have shown promise, the focused investigation of this compound for controlling fungal pathogens in agricultural settings is not well-documented in peer-reviewed literature. The exploration of its efficacy against various fungal species and its potential mode of action has yet to be thoroughly reported.

Table 2: Research Findings on Fungicidal Activity of this compound

| Research Focus | Finding |

|---|---|

| Specific Fungicidal Screening | No publicly available data on the specific fungicidal activity of this compound. |

Advanced Organic Synthesis Reagent

In the realm of advanced organic synthesis, this compound serves as a valuable and versatile building block. Its utility stems from the presence of multiple reactive sites on the pyrazine core, which allows for the strategic introduction of various functional groups. The two chlorine atoms and the methoxy group provide handles for a range of chemical transformations.

The dichloro substitution pattern makes this compound an interesting substrate for nucleophilic aromatic substitution and cross-coupling reactions. Chemists can selectively replace one or both chlorine atoms with other functionalities, such as amino, alkoxy, or aryl groups, by carefully controlling the reaction conditions. This stepwise functionalization is a powerful tool for creating a diverse library of polysubstituted pyrazine derivatives.

Furthermore, the methoxy group can be cleaved to reveal a hydroxyl group, which can then be used for further derivatization, such as etherification or esterification. The pyrazine ring itself can also undergo reactions like N-oxidation, as evidenced by the existence of this compound 4-oxide. epdf.pub This array of possible transformations makes this compound a key intermediate for the synthesis of complex heterocyclic molecules. Its role as a starting material in the synthesis of novel compounds for various applications, including but not limited to materials science and further biological investigations, underscores its importance as an advanced organic synthesis reagent.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound 4-oxide |

| Pyrazine |

Analytical Methodologies for 2,6 Dichloro 3 Methoxypyrazine and Its Metabolites/derivatives

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in isolating 2,6-dichloro-3-methoxypyrazine from complex mixtures. The choice of method often depends on the sample matrix, the concentration of the analyte, and the purpose of the analysis, whether for qualitative identification or quantitative measurement.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds. For chlorinated and methoxylated pyrazines, reversed-phase HPLC is a common approach. While specific methods for this compound are not extensively documented in public literature, methods for structurally similar compounds, such as 2,3-dichloro-6-methoxypyridine, can be adapted. sielc.com

A typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. sielc.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with varying polarities. Detection is commonly achieved using a UV detector, as the pyrazine (B50134) ring exhibits strong absorbance in the UV region. For applications requiring higher sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is the preferred method.

| Parameter | Typical Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., formic acid for MS compatibility) |

| Detection | UV or Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for methoxypyrazines. openagrar.de The analysis of related methoxyalkylpyrazines in various matrices, such as wine and food products, is well-established using GC coupled with mass spectrometry (GC-MS). openagrar.denih.govresearchgate.net These methods often involve an initial extraction and concentration step, such as solid-phase extraction (SPE) or distillation, to isolate the pyrazines from the sample matrix. nih.govconicet.gov.ar

The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

| Parameter | Typical Condition |

| Column | DB-5, HP-5MS, or similar non-polar/medium-polarity capillary column |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless or on-column for trace analysis |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID), or Nitrogen-Phosphorus Detector (NPD) |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions and for preliminary sample analysis. dur.ac.uk In the synthesis of pyrazine derivatives, TLC can be used to quickly determine the consumption of starting materials and the formation of the desired product. dur.ac.uk

A typical TLC analysis would involve spotting the reaction mixture on a silica (B1680970) gel plate and developing it in a chamber with an appropriate solvent system, such as a mixture of hexane (B92381) and ethyl acetate. The separated spots are then visualized under UV light or by staining with a suitable reagent. The relative retention factor (Rf) values of the spots corresponding to the starting material and the product indicate the progress of the reaction.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for characterizing this compound.

In the ¹H NMR spectrum, one would expect to see a singlet for the methoxy (B1213986) group protons and a singlet for the lone aromatic proton on the pyrazine ring. The chemical shifts of these signals would be influenced by the electron-withdrawing effects of the chlorine atoms. In a thesis on the synthesis of 3-alkyl-2-methoxypyrazines, ¹H-NMR was utilized to identify the desired pyrazine derivatives. dur.ac.uk

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule, with distinct signals for the methoxy carbon, the two chlorinated carbons, and the two proton-bearing carbons of the pyrazine ring.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like GC or HPLC, is a highly sensitive and selective method for the identification and quantification of this compound. openagrar.denih.gov Electron ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the compound and a characteristic fragmentation pattern that can be used for identification.

For this compound, the mass spectrum would be expected to show a molecular ion cluster with a characteristic isotopic pattern due to the presence of two chlorine atoms. The fragmentation would likely involve the loss of a methyl group, a carbonyl group, and chlorine atoms. The NIST WebBook provides mass spectral data for the related compound 2-methoxy-3-(2-methylpropyl)-pyrazine, which can offer insights into the fragmentation of methoxypyrazines. nist.gov

For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to enhance sensitivity and selectivity, allowing for the detection of trace levels of the compound. nih.gov

| Technique | Application | Expected Observations for this compound |

| ¹H NMR | Structural Elucidation | Singlet for -OCH₃ protons, Singlet for pyrazine ring proton |

| ¹³C NMR | Structural Elucidation | Signals for methoxy carbon and four distinct pyrazine ring carbons |

| GC-MS (EI) | Identification & Quantification | Molecular ion peak with Cl₂ isotopic pattern, fragmentation pattern showing loss of CH₃, CO, and Cl |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. For this compound, the IR spectrum would reveal specific absorption bands corresponding to its structural features. The presence of the pyrazine ring, a heteroaromatic system, would be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=N and C=C stretching vibrations within the 1600-1400 cm⁻¹ region.

UV-Vis Spectroscopy for Purity Assessment

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For aromatic compounds like this compound, π → π* and n → π* transitions are expected. The pyrazine ring and its substituents (dichloro and methoxy groups) will influence the wavelength of maximum absorption (λmax).

The purity of a sample can be assessed by comparing its UV-Vis spectrum to that of a known pure standard. The presence of impurities would likely result in additional absorption bands or a shift in the λmax. While a specific UV-Vis spectrum for this compound was not found, a study on 2,6-dichloropyrazine (B21018) provides some insight. researchgate.net The analysis of similar compounds suggests that the electronic absorption spectra can be predicted and compared with experimental data to understand the effects of different substituents on the pyrazine ring. researchgate.net

| Spectroscopic Technique | Expected Observations for this compound |

| Infrared (IR) Spectroscopy | C-H stretching (aromatic), C=N and C=C stretching (pyrazine ring), C-H stretching (methoxy group), C-O stretching (methoxy group), C-Cl stretching. |

| UV-Vis Spectroscopy | Absorption bands corresponding to π → π* and n → π* electronic transitions, characteristic λmax influenced by substituents. |

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the analysis of trace amounts of compounds in complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful for the determination of pyrazine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information.

The analysis of methoxypyrazines, which are known for their potent aromas in food and beverages, is frequently performed using GC-MS. tesisenred.netresearchgate.net For instance, GC-MS has been successfully employed to identify and quantify 2-methoxy-3-isobutylpyrazine in wine. researchgate.net The use of a mass selective detector (MSD) allows for high sensitivity and specificity, enabling the detection of these compounds at very low concentrations (ng/L levels). tesisenred.netmdpi.com Multidimensional GC-MS can further enhance resolution and separate co-eluting compounds in complex matrices like wine. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For compounds that are not sufficiently volatile or are thermally labile, LC-MS/MS is the preferred technique. LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The separated compounds are then introduced into a mass spectrometer, typically a triple quadrupole or a time-of-flight (TOF) analyzer, for detection.

LC-MS/MS offers high selectivity and sensitivity, making it suitable for the analysis of complex biological and environmental samples. Chiral LC-MS methods have been developed to differentiate between enantiomeric forms of certain compounds. While specific applications of LC-MS/MS for this compound were not detailed in the search results, the principles of the technique are broadly applicable to a wide range of organic molecules.

| Hyphenated Technique | Principle | Application for Pyrazine Derivatives |

| GC-MS | Separation of volatile compounds by gas chromatography followed by detection with mass spectrometry. mdpi.com | Identification and quantification of methoxypyrazines in food and beverages. tesisenred.netresearchgate.net High sensitivity and specificity. mdpi.com |

| LC-MS/MS | Separation of non-volatile or thermally labile compounds by liquid chromatography followed by detection with tandem mass spectrometry. | Analysis of compounds in complex matrices with high selectivity and sensitivity. Differentiation of enantiomers with chiral columns. |

Quantitative Analysis in Complex Matrices

The quantitative analysis of this compound in complex matrices, such as environmental samples or food products, presents significant challenges due to the presence of interfering substances. Therefore, robust sample preparation techniques are essential to isolate and concentrate the analyte of interest before instrumental analysis.

Commonly used extraction methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.net SPE, in particular, has been shown to be effective for the extraction of methoxypyrazines from wine, with different sorbent materials being evaluated to optimize recovery. conicet.gov.arresearchgate.net Another technique, solid-phase microextraction (SPME), offers a solvent-free approach for extracting volatile and semi-volatile compounds from the headspace of a sample. researchgate.net

Once extracted, the analyte is quantified using a calibrated instrument, typically GC-MS or LC-MS/MS. The use of an internal standard, a compound with similar chemical properties to the analyte that is added to the sample in a known amount, is crucial for accurate quantification. Isotope-labeled internal standards, such as deuterated analogues, are often preferred as they behave almost identically to the analyte during extraction and analysis, correcting for any sample loss or matrix effects. tesisenred.net

The validation of the analytical method is a critical step to ensure its reliability. This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. For methoxypyrazines in wine, methods have been developed with LODs in the low ng/L range, which is below their sensory thresholds. mdpi.comresearchgate.net

| Analytical Parameter | Description | Relevance for Quantitative Analysis |

| Sample Preparation | Extraction and concentration of the analyte from the matrix (e.g., LLE, SPE, SPME). researchgate.net | Removes interfering substances and increases analyte concentration. |

| Internal Standard | A known amount of a similar compound added to the sample. | Corrects for variations in extraction efficiency and instrument response. |

| Method Validation | Assessment of linearity, LOD, LOQ, accuracy, and precision. | Ensures the reliability and reproducibility of the analytical results. |

Computational and Theoretical Studies on 2,6 Dichloro 3 Methoxypyrazine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations provide a foundational understanding of the electronic characteristics of 2,6-dichloro-3-methoxypyrazine. These calculations, often employing Density Functional Theory (DFT), offer a detailed view of the molecule's orbitals and charge distribution. researchgate.netepstem.net

HOMO/LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. irjweb.com A larger gap suggests higher stability and lower chemical reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the pyrazine (B50134) ring and the methoxy (B1213986) group, which are electron-rich. In contrast, the LUMO is anticipated to be distributed over the pyrazine ring and influenced by the electron-withdrawing chloro groups.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap | 5.10 |

Note: These are representative values and would be precisely determined through specific computational methods like DFT with a basis set such as 6-311G(d,p). aimspress.com

Electrostatic Potential Surfaces

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net

In this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxy group due to the presence of lone pairs of electrons. Conversely, positive potential would be expected around the hydrogen atoms of the methoxy group.

Reaction Mechanism Prediction and Transition State Analysis

Computational methods can be employed to predict the mechanisms of reactions involving this compound and to analyze the transition states of these reactions. This is particularly useful for understanding reactions such as nucleophilic aromatic substitution, where the chlorine atoms could be displaced. Theoretical calculations can help determine the most likely reaction pathways by calculating the activation energies of possible transition states. rsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful tools for investigating how a molecule like this compound might interact with a biological target, such as a protein receptor. nih.gov Docking predicts the preferred orientation of the molecule when it binds to a target, while molecular dynamics simulations provide insights into the stability of the ligand-target complex over time. These simulations are instrumental in drug discovery and design. nih.gov For instance, derivatives of similar compounds have been studied as inhibitors for various kinases. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. For a series of pyrazine derivatives, a QSAR model could be constructed to predict their activity based on various molecular descriptors, such as electronic, steric, and hydrophobic properties. mdpi.com

Table 2: Key Descriptors in a Hypothetical QSAR Model

| Descriptor | Description |

| LogP | A measure of hydrophobicity. |

| Molecular Weight | The mass of the molecule. |

| Dipole Moment | A measure of the molecule's polarity. |

| HOMO/LUMO Energies | Electronic properties influencing reactivity. |

Conformational Analysis and Molecular Modeling

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of the molecule. The rotation around the bond connecting the methoxy group to the pyrazine ring is a key factor. Molecular modeling techniques can be used to calculate the energies of different conformers and determine the lowest energy structure. mdpi.com The conformation of the molecule can significantly influence its physical properties and biological activity.

Environmental Fate and Degradation Studies of 2,6 Dichloro 3 Methoxypyrazine

Pathways of Biodegradation in Environmental Systems

There is currently no available research detailing the biodegradation pathways of 2,6-dichloro-3-methoxypyrazine in environmental systems such as soil or water. The role of microorganisms in the breakdown of this compound, including the identification of specific bacterial or fungal strains capable of its metabolism, has not been documented.

Photodegradation Mechanisms

Information on the photodegradation of this compound is not available. Studies investigating the impact of sunlight on the transformation of this compound, its rate of degradation under various light conditions, and the resulting photoproducts have not been published.

Chemical Hydrolysis and Other Abiotic Transformations

The hydrolytic stability and other abiotic transformation pathways of this compound have not been characterized in the scientific literature. The rate of hydrolysis at different pH values and temperatures, which is crucial for determining its persistence in aquatic environments, remains unknown.

Metabolite Identification and Persistence in Environmental Compartments

Due to the absence of degradation studies, no metabolites of this compound have been identified in environmental samples. Consequently, the persistence and potential impact of any transformation products are entirely unknown.

Ecotoxicological Implications (Mechanisms of Toxicity)

There is a significant gap in the understanding of the ecotoxicological effects of this compound. No studies are available that describe the mechanisms of toxicity of this compound towards various environmental organisms, such as algae, invertebrates, or fish.

Future Directions and Emerging Research Avenues for 2,6 Dichloro 3 Methoxypyrazine

Innovations in Green Synthetic Methodologies

The future synthesis of 2,6-dichloro-3-methoxypyrazine and its derivatives will likely prioritize sustainability and efficiency, moving away from traditional methods that may involve hazardous reagents and generate significant waste.

One promising direction is the adoption of biocatalysis . Research has demonstrated the feasibility of using enzymes for the synthesis of asymmetric pyrazines. For instance, L-threonine dehydrogenase has been employed to generate aminoacetone from L-threonine, which then serves as a precursor for pyrazine (B50134) ring formation under environmentally benign, aqueous conditions. researchgate.net The use of microorganisms such as Bacillus subtilis and Corynebacterium glutamicum, which are known to produce a variety of alkylpyrazines, also presents a green route for creating pyrazine backbones. mdpi.com Future research could focus on engineering enzymes or microbial strains to accept chlorinated and methoxylated precursors, enabling a direct biocatalytic route to this compound.

Another avenue involves one-pot syntheses and the use of green energy sources. A cost-effective and environmentally friendly one-pot method for preparing pyrazine derivatives has been reported, which could be adapted for this specific compound. researchgate.net Furthermore, techniques like ultrasonic irradiation, which has been successfully used in the green synthesis of fluorinated pyrazoline derivatives, could be explored to accelerate reaction times and improve yields in the synthesis of halogenated pyrazines. nih.gov

Development of Novel Derivatization Strategies

The this compound scaffold is ripe for chemical exploration through innovative derivatization. The two chlorine atoms are excellent handles for nucleophilic aromatic substitution and modern cross-coupling reactions.

Future work will likely involve leveraging powerful C-C and C-N bond-forming reactions such as the Suzuki and Buchwald-Hartwig couplings to introduce a wide array of substituents at the chloro-positions. researchgate.net This would allow for the creation of extensive libraries of compounds with diverse functionalities. The methoxy (B1213986) group can also be a point of modification, for instance, through demethylation to a hydroxyl group, which can then be used for further functionalization.

More advanced strategies could involve the synthesis of complex fused-ring systems. Recent developments have shown that pyrazine aldehydes can undergo three-component cycloadditions to create novel pyrrolidine-fused scaffolds in a DNA-compatible manner, opening avenues for the construction of DNA-encoded libraries for drug discovery. acs.org By first converting the methoxypyrazine core to an aldehyde, this methodology could be applied. The synthesis of spiro-linked and fused N-heterocycles, which are known to impart valuable structural rigidity for drug design, represents another sophisticated derivatization path. mdpi.com

Advanced Mechanistic Insights into Biological and Catalytic Processes

A deeper understanding of the mechanisms by which this compound and its derivatives interact with biological systems or participate in catalytic cycles is crucial for their rational design.

Future research should employ a combination of experimental and computational methods to elucidate these mechanisms. As demonstrated in biocatalytic pyrazine synthesis, detailed investigations using control experiments alongside Density Functional Theory (DFT) calculations can reveal critical aspects of reaction pathways, such as the role of intermediates and transition states. researchgate.net Such studies would be invaluable for understanding how the electron-withdrawing chlorine atoms and the electron-donating methoxy group influence the reactivity and binding affinity of the pyrazine ring.

The pyrazine nitrogens and chlorine substituents also suggest potential for the molecule to act as a ligand in organometallic catalysis. Ruthenium complexes, for example, have been shown to catalyze reactions involving chlorite. rsc.org Future studies could explore the catalytic activity of metal complexes incorporating this compound as a ligand, investigating their potential in oxidation, reduction, or other important chemical transformations.

Integration into Supramolecular Chemistry and Materials Science

The unique electronic and structural features of this compound make it an exciting candidate for the construction of advanced materials and supramolecular assemblies.

A key area of exploration is the use of this molecule in creating structures governed by halogen bonding . The two chlorine atoms on the electron-deficient pyrazine ring are ideal halogen-bond donors. Studies on other halogenated aromatic compounds have shown that these interactions are strong and directional, capable of guiding the self-assembly of molecules into predictable supramolecular structures. rsc.orgnih.govacs.org The pyrazine nitrogens can simultaneously act as halogen-bond or hydrogen-bond acceptors, allowing for the formation of complex and robust networks. nih.gov Research into co-crystallization with halogen-bond acceptors could lead to new materials with tailored architectures. researchgate.net

Furthermore, this compound could serve as a versatile building block, or "linker," for creating metal-organic frameworks (MOFs) or coordination polymers. The pyrazine nitrogen atoms are excellent coordination sites for metal ions. By derivatizing the chloro positions with additional coordinating groups, it would be possible to design multi-dimensional frameworks with specific pore sizes and functionalities for applications in gas storage, separation, or catalysis. The on-surface synthesis of 2D nanomaterials from halogenated precursors is another cutting-edge direction that could inspire the use of this molecule in fabricating novel electronic materials. nih.gov

Exploration of Undiscovered Bioactivity Profiles

While the specific biological activities of this compound are not yet documented, the pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous bioactive compounds. researchgate.netmdpi.com

Future research will undoubtedly focus on screening this compound and its derivatives for a wide range of pharmacological effects. Pyrazine derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents . researchgate.nettandfonline.com A particularly interesting avenue is the development of metal-based drugs; gold complexes featuring substituted pyrazine ligands have demonstrated high anticancer activity, even against cisplatin-resistant cell lines, and antimicrobial effects. mdpi.com Creating similar metal complexes with this compound could yield novel therapeutic candidates.

Modern drug discovery approaches can accelerate this exploration. Chemoinformatic analysis can be used to compare the structural features of this compound to databases of known bioactive compounds, helping to prioritize which biological targets to investigate. rsc.org By systematically synthesizing derivatives and evaluating them in broad biological assays, it may be possible to uncover entirely new bioactivity profiles, similar to how fragment-based discovery has yielded compounds with novel functions. nih.gov The hybridization of the pyrazine scaffold with fragments of natural products is another strategy that has successfully produced derivatives with enhanced potency and reduced toxicity. mdpi.com

Conclusion: Synthesizing Knowledge on 2,6 Dichloro 3 Methoxypyrazine

Summary of Key Research Findings

Research specifically detailing the synthesis, properties, and applications of 2,6-dichloro-3-methoxypyrazine is notably scarce in publicly accessible scientific literature. The compound is primarily documented in chemical supplier catalogs, which confirm its basic chemical identity. Its molecular formula is C₅H₄Cl₂N₂O, and it is also known by the synonyms 3,5-dichloro-2-methoxypyrazine and 2-methoxy-3,5-dichloropyrazine cymitquimica.com.

While dedicated studies on this specific molecule are not widely published, its structure suggests its role as a chemical intermediate or building block. This is inferred from extensive research on related pyrazine (B50134) compounds. For instance, 2,6-dichloropyrazine (B21018) serves as a key intermediate in the synthesis of pharmaceuticals, such as the anticoccidial drug sulfaclozine (B1681779) sodium google.com. Similarly, 2,3-dichloropyrazine (B116531) is a precursor for therapeutically useful compounds like 3-alkoxy-2-sulfanilamidopyrazine google.com. The pyrazine core is a recognized scaffold in medicinal chemistry, forming the basis for a wide range of biologically active molecules, including inhibitors of fibroblast growth factor receptor (FGFR) tyrosine kinases used in cancer therapy nih.gov. The commercial availability of this compound as a solid with a purity of around 97% further supports its intended use as a reactant in the synthesis of more complex molecules cymitquimica.com.

Remaining Challenges and Open Questions

The most significant challenge concerning this compound is the profound lack of comprehensive research and characterization data in peer-reviewed literature. This absence leaves numerous fundamental questions unanswered.

Synthesis Protocols: While the compound is commercially available, optimized and scalable synthesis routes are not detailed in published academic papers or patents. The methods for its preparation are proprietary to chemical suppliers.

Spectroscopic Data: There is a lack of publicly available, detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, or UV-Vis spectra, which are essential for unequivocal structure confirmation and quality control in research settings researchgate.netnih.gov. Although spectroscopic analysis is standard for related molecules like other curcumin (B1669340) analogs or thienopyrazine-based fluorophores mdpi.commdpi.com, no such dataset has been published for this compound.

Reactivity and Stability: The chemical reactivity of the compound remains unexplored. The influence of the electron-withdrawing chlorine atoms and the electron-donating methoxy (B1213986) group on the pyrazine ring's susceptibility to nucleophilic or electrophilic substitution is not documented. Understanding its reaction kinetics, stability under various conditions, and potential for derivatization is crucial for its application as a synthetic building block.

Biological Activity: No studies have been published regarding the biological or pharmacological properties of this compound. Its potential as an antimicrobial, anticancer, or agrochemical agent is entirely unknown, unlike many other substituted pyrazine derivatives that have been extensively studied nih.govnih.gov.

Physical Properties: Beyond its identification as a solid, detailed physical properties such as melting point, boiling point, and solubility in various solvents are not consistently reported in scientific literature cymitquimica.com.

Broader Impact and Significance of Research on the Compound

The potential impact of future research on this compound lies in its utility as a novel building block for new chemical entities. The pyrazine heterocycle is a privileged structure in medicinal chemistry and materials science nih.gov. The specific dichlorination and methoxylation pattern of this compound offers a unique starting point for creating derivatives with potentially novel properties.